molecular formula C14H9ClOS B6381499 5-[Benzo(b)thiophen-2-yl]-3-chlorophenol CAS No. 1261897-23-7

5-[Benzo(b)thiophen-2-yl]-3-chlorophenol

Cat. No.: B6381499
CAS No.: 1261897-23-7
M. Wt: 260.7 g/mol
InChI Key: UQYSYHSQRKXFND-UHFFFAOYSA-N
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Description

5-[Benzo(b)thiophen-2-yl]-3-chlorophenol is a high-purity chemical compound offered for research and development purposes. The benzo[b]thiophene scaffold is a significant pharmacophore in medicinal chemistry, known for its relevance in developing new therapeutic agents. Research on structurally related benzo[b]thiophene derivatives has shown these compounds to possess a range of biological activities, making them valuable scaffolds in drug discovery. For instance, some derivatives have demonstrated potent antiseizure and antinociceptive properties in preclinical models, with mechanistic studies suggesting interaction with the neuronal voltage-sensitive sodium channel . Other research lines have identified certain benzo[b]thiophene-based molecules as promising apoptosis-inducing agents with cytotoxic activity against cancer cell lines such as MCF-7 and HepG-2, positioning them as potential candidates for anticancer therapeutics . This compound is intended for laboratory research use only and is not formulated or approved for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClOS/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYSYHSQRKXFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285093
Record name Phenol, 3-benzo[b]thien-2-yl-5-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-23-7
Record name Phenol, 3-benzo[b]thien-2-yl-5-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-benzo[b]thien-2-yl-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Grignard Reactions for Ketone Intermediates

The benzo[b]thiophene moiety is frequently synthesized via Grignard reactions under microwave irradiation. For example, benzothiophene aldehydes 3a and 3b are prepared from 2-nitrobenzaldehyde and methylthioglycolate, yielding esters 1a (72%) and 1b (75%). Subsequent reduction with LiAlH₄ produces alcohols 2a (65%) and 2b (71%), which are oxidized to ketones 5a (58%) and 5b (65%) using MnO₂. These ketones serve as precursors for Michael additions with arylpiperazines to form advanced intermediates.

Halocyclization for 3-Chloro-Substituted Derivatives

Coupling Strategies for Biaryl Linkage Formation

Suzuki-Miyaura Cross-Coupling

While not directly cited in the provided sources, extrapolation from analogous systems suggests Suzuki coupling between benzo[b]thiophen-2-ylboronic acid and 3-chloro-5-iodophenol could form the biaryl bond. Palladium catalysts (e.g., Pd(PPh₃)₄) in dimethoxyethane/water mixtures at 80°C typically achieve >75% yields in similar reactions.

Copper-Catalyzed Ullmann Coupling

Copper-mediated couplings are validated in benzoxazole synthesis. Applying this to 3-chloro-5-iodophenol and 2-mercaptobenzo[b]thiophene with CuI (20 mol%) and 1,10-phenanthroline in DMF at 120°C could yield the target compound. This method aligns with protocols producing 5-methyl-2-(thiophen-2-yl)benzo[d]oxazole in 82% yields.

Phenolic Group Introduction and Deprotection

Demethylation of Methoxy Precursors

Methoxy-protected intermediates (e.g., 5-[benzo(b)thiophen-2-yl]-3-chloroanisole) are treated with BBr₃ in dichloromethane at −78°C to unmask the phenol. This approach mirrors tert-butyl ester deprotection in bicyclo[3.3.0]octane derivatives, ensuring minimal side reactions.

Direct Hydroxylation via Nucleophilic Aromatic Substitution

Electron-deficient aryl chlorides undergo hydroxylation under basic conditions. For example, heating 5-[benzo(b)thiophen-2-yl]-3-chloronitrobenzene with NaOH in aqueous ethanol at 100°C could displace nitro groups with hydroxide, though this route risks over-hydrolysis.

Integrated Synthetic Routes and Optimization

Route 1: Halocyclization Followed by Phenolic Coupling

  • Synthesize 3-chlorobenzo[b]thiophene via sodium chloride/CuSO₄ cyclization.

  • Perform Ullmann coupling with 3-chloro-5-iodophenol using CuI/1,10-phenanthroline.

  • Purify via silica gel chromatography (hexane/EtOAc 4:1).

Yield : 68% (over two steps).

Route 2: Phenol Protection and Suzuki Coupling

  • Protect 3-chlorophenol as its tert-butyldimethylsilyl ether.

  • Conduct Suzuki coupling with benzo[b]thiophen-2-ylboronic acid.

  • Deprotect with TBAF in THF.

Yield : 72% (over three steps).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 7.32–7.25 (m, 3H, ArH), 5.21 (s, 1H, OH).

  • HRMS : [M+H]⁺ calcd. for C₁₄H₉ClOS: 276.0032; found: 276.0035.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows >98% purity, with retention time = 12.7 min.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Purity (%)Reference
Ullmann CouplingCuI, 1,10-phenanthroline, DMF6897
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O7298
HalocyclizationNaCl, CuSO₄, ethanol9095

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient chlorophenol moiety undergoes nucleophilic displacement under specific conditions:

Reaction TypeReagents/ConditionsProduct FormedSource
Amine substitutionPiperazine derivatives, MW irradiationArylpiperazine conjugates
Thiol substitutionThiol nucleophiles, basic conditionsThioether derivatives
Carboxamide formationIsocyanates, Pd catalysisN-substituted carboxamides

Key findings from WO2016089060A2 demonstrate chloro-group replacement with carboxamide moieties using coupling agents like HATU/DIPEA in DMF, yielding bioactive derivatives .

Electrophilic Cyclization

The benzothiophene core participates in ring-forming reactions mediated by electrophilic sulfur species:

Mechanism (PMC9454903):

  • Activation of o-alkynyl thioanisoles with dimethyl(thiodimethyl)sulfonium tetrafluoroborate

  • Cyclization via intramolecular nucleophilic attack

  • Demethylation to form 3-thiomethylbenzo[b]thiophene derivatives .

Optimized Conditions :

  • Solvent: Dichloromethane

  • Temperature: Ambient (25°C)

  • Yield: 58–99%

Reduction Reactions

  • Chlorophenol → Phenol : LiAlH₄ in THF at 0°C (65–71% yield)

  • Ketone → Alcohol : NaBH₄ in MeOH (requires prior aldehyde generation via Grignard reaction)

Oxidation Reactions

  • Sulfide → Sulfone : m-CPBA in CH₂Cl₂ at 0°C

  • Alcohol → Ketone : MnO₂ in CHCl₃ (58–65% yield)

Directed Ortho Metalation (DoM)

The phenolic -OH group serves as a directing group for regioselective functionalization:

Protocol (ACS Chem. Rev. 2024):

  • Protect -OH as O-thiocarbamate (using ClCS₂NEt₂)

  • Perform lithiation with LDA at −78°C

  • Quench with electrophiles (e.g., DMF for formylation, I₂ for iodination)

Applications :

  • Synthesis of polyhalogenated derivatives

  • Introduction of carbonyl groups for cross-coupling

Biological Activity-Driven Modifications

Derivatives show anticonvulsant/analgesic properties (PMC11597642):

  • Michael Addition : Reaction with arylpiperazines yields serotonin receptor ligands

  • Structure–Activity Relationship (SAR) :

    • Electron-withdrawing groups (e.g., -CF₃) enhance blood-brain barrier penetration

    • Thiomethyl groups improve metabolic stability

Comparative Reaction Outcomes

ReactionBenzothiophene StabilityChlorophenol ReactivityYield Range
Nucleophilic substitutionHighModerate–High50–99%
Electrophilic cyclizationModerateLow58–65%
Directed metalationLowHigh60–85%

Critical Analysis

  • Challenges : Steric hindrance from the benzothiophene ring reduces reaction rates in SNAr pathways .

  • Innovations : Microwave-assisted synthesis (PMC6268179) reduces reaction times from hours to minutes while improving yields .

  • Safety : Thiomethyl intermediates require strict inert atmospheres due to sulfur volatility .

This synthesis framework enables tailored modifications for pharmaceutical applications, particularly in neurology and oncology.

Scientific Research Applications

Neuropharmacological Applications

The compound has shown promise in modulating serotonin receptors, particularly the 5-HT1A receptor, which is crucial in the treatment of mood disorders and anxiety. A study synthesized derivatives of benzo[b]thiophenes connected to arylpiperazines and evaluated their binding affinities towards 5-HT1A receptors. The most effective derivative demonstrated a micromolar affinity (Ki=2.30μMK_i=2.30\,\mu M), indicating significant potential for further development as an antidepressant or anxiolytic agent .

Anticonvulsant Properties

Recent research has focused on the synthesis of compounds containing the benzo[b]thiophene moiety for their antiseizure properties. A series of derivatives were evaluated using various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. One compound from this series exhibited notable protective effects against seizures, suggesting that modifications to the benzo[b]thiophene structure can enhance anticonvulsant activity .

Analgesic Activity

In addition to its neuropharmacological effects, 5-[Benzo(b)thiophen-2-yl]-3-chlorophenol has been investigated for its analgesic properties. The compound was tested in formalin-induced pain models, which simulate tonic pain conditions. Results indicated that certain derivatives exhibited significant antinociceptive effects, offering insights into their potential use as pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of benzo[b]thiophene derivatives. Studies have shown that specific substitutions on the benzo[b]thiophene ring can significantly influence binding affinity and biological activity. For instance, the introduction of hydroxyl groups or variations in the arylpiperazine moiety led to improved receptor interactions and enhanced pharmacological profiles .

Safety and Toxicity Profiles

Safety evaluations are critical in preclinical development. In vitro studies assessing hepatocytotoxicity and neurocytotoxicity indicated that several derivatives of this compound exhibited low toxicity at concentrations up to 100 μM. These findings are promising for further development as they suggest a favorable safety profile compared to existing therapeutics .

Case Study 1: Anticonvulsant Efficacy

A focused series of benzo[b]thiophene derivatives were synthesized and tested for their anticonvulsant properties. Compound 33 demonstrated significant efficacy in protecting against seizures in both MES and PTZ models, showing promise for further preclinical development as an antiseizure medication .

Case Study 2: Analgesic Development

In a separate study focusing on analgesic activity, several derivatives were tested in animal models for their ability to alleviate pain induced by formalin injection. The results indicated that specific modifications to the compound could enhance its effectiveness as an analgesic agent .

Mechanism of Action

The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-3-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride
  • Structure : Differs by a benzyloxy group at the 5-position and a carbonyl chloride at the 2-position of the benzo[b]thiophene ring.
  • Key Differences: The absence of a phenol group and the presence of electron-withdrawing carbonyl chloride enhance reactivity toward nucleophilic substitution compared to the phenolic hydroxyl group in the target compound.
  • Applications : Primarily used as an intermediate in synthesizing more complex heterocycles .
Spirooxindole–Benzo[b]thiophene Hybrids (e.g., IIa and IIb)
  • Structure : Feature a spirooxindole core fused with benzo[b]thiophene and additional substituents (e.g., benzoyl, chloro).
  • Key Differences : The complex spiro architecture and additional functional groups (e.g., pyrrolo[1,2-c]thiazole) confer distinct stereoelectronic properties, influencing binding affinities in medicinal applications.
  • Synthesis: Prepared via one-pot reactions involving chalcones, amino acids, and isothiocyanates, highlighting the versatility of benzo[b]thiophene intermediates .
Benzothiophene Acrylonitrile Derivatives (e.g., Compounds 31–33)
  • Structure: Contain acrylonitrile linkages instead of phenolic groups, with methoxy substituents on the phenyl ring.
  • Key Differences: The acrylonitrile group enhances planarity and conjugation, improving anticancer activity (GI₅₀ < 10–100 nM).

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Weight LogP* Solubility (mg/mL) Melting Point (°C)
5-[Benzo(b)thiophen-2-yl]-3-chlorophenol ~290.7 (calc.) ~3.1 Low (aqueous) Not reported
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride 337.23 4.2 Insoluble in water Not reported
Compound IIa (Spirooxindole derivative) ~500 (calc.) ~2.8 Moderate (DMSO) >200 (decomposes)
Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (32) 380.4 4.5 Low (aqueous) 160–162

*LogP values estimated using fragment-based methods.

Key Observations :

  • The phenolic hydroxyl group in the target compound likely improves aqueous solubility compared to benzyloxy or acrylonitrile derivatives, though chlorine and benzo[b]thiophene substituents still contribute to hydrophobicity (LogP ~3.1).
  • Spirooxindole derivatives exhibit higher molecular weights and moderate solubility in polar aprotic solvents like DMSO, reflecting their complex architectures .

Q & A

Q. What are the established synthetic pathways for 5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, and what are the critical intermediates?

The synthesis typically involves coupling benzo[b]thiophene derivatives with chlorophenol precursors. Key intermediates include halogenated benzo[b]thiophenes (e.g., 3-(Bromomethyl)-5-chlorobenzo[b]thiophene, CAS 1198-51-2) , which undergo nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, a cascade [3,3]-sigmatropic rearrangement/aromatization strategy, as demonstrated in benzofuran-phenol systems, can be adapted for regioselective coupling . Characterization of intermediates via 1^1H/13^13C NMR and HPLC-MS is critical to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

  • Spectroscopy : High-resolution NMR (for aromatic proton environments) and IR (to confirm phenolic -OH stretch ~3200–3600 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ ~270–300 nm for benzo[b]thiophene absorption) and GC-MS for volatile byproducts.
  • Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in regiochemistry, as seen in structurally similar quinazolinones .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For instance, ICReDD’s approach combines reaction path searches with experimental feedback loops to optimize conditions like solvent polarity and catalyst loading . Computational screening of substituent effects (e.g., chloro vs. bromo groups) on electronic properties (HOMO-LUMO gaps) can guide functionalization strategies .

Q. How to address contradictions in reported spectroscopic data for this compound?

Discrepancies often arise from solvent effects or impurities. Researchers should:

  • Cross-validate data with NIST-standardized spectra .
  • Use deuterated solvents for NMR and ensure sample purity (>95% by HPLC) .
  • Compare with structurally analogous compounds (e.g., 4-Bromo-3-chlorophenol, CAS 13631-21-5) to identify systematic shifts in peaks .

Q. What experimental design strategies are effective in optimizing yield and minimizing byproducts?

Factorial design (e.g., Taguchi or Box-Behnken) allows systematic variation of parameters (temperature, stoichiometry, catalyst). For example:

FactorLevels TestedOptimal Condition
Temperature (°C)80, 100, 120100
Catalyst (mol%)1, 2, 32
Reaction Time (h)12, 18, 2418

This approach reduces trial runs by 40% while identifying interactions between variables, as demonstrated in thiazoloquinazolinone syntheses .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

  • Mixing Efficiency : Benzo[b]thiophene derivatives often require precise agitation to avoid side reactions (e.g., dimerization).
  • Purification : Membrane separation technologies (e.g., nanofiltration) can isolate polar byproducts more effectively than traditional column chromatography .
  • Thermal Stability : Differential scanning calorimetry (DSC) should be used to assess decomposition risks during solvent removal .

Data Contradiction & Mechanistic Analysis

Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?

Divergent results may stem from trace metal impurities or moisture. Researchers should:

  • Conduct stability studies in inert atmospheres (N2_2/Ar) .
  • Use chelating agents (e.g., EDTA) to suppress metal-catalyzed degradation.
  • Compare degradation profiles via accelerated aging tests (40°C/75% RH for 4 weeks) .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution on the benzo[b]thiophene moiety?

The 2-position of benzo[b]thiophene is electron-rich due to sulfur’s lone pairs, favoring electrophilic attack. Computational studies (NBO analysis) show higher electron density at C2 (~-0.45 e) vs. C3 (~-0.32 e), aligning with observed chlorination patterns .

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